molecular formula C15H12N4O5 B2840646 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 891145-53-2

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2840646
CAS RN: 891145-53-2
M. Wt: 328.284
InChI Key: UHLQIIJPKYSNRL-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole derivatives, exploring their chemical properties and potential applications. Studies highlight the importance of these compounds in the development of pharmaceuticals and materials science. For instance, the work by (Otsuji et al., 1971) and (Rodriguez et al., 1983) have focused on the preparation and reactions of specific benzoylnitrile oxide derivatives and their cycloaddition reactions, offering insights into the chemical versatility of oxadiazole compounds.

Biological Activities and Applications

The biological activities of oxadiazole derivatives, including antimicrobial, antifungal, and anticancer properties, have been extensively studied. For example, research by (Al-Wahaibi et al., 2021) on N-Mannich bases of 1,3,4-oxadiazole derivatives has shown significant antimicrobial and anti-proliferative activities. Similarly, the study by (Jafari et al., 2017) explored the synthesis and antimicrobial evaluation of some 1,3,4-oxadiazole derivatives, highlighting their potential in addressing antibiotic resistance.

Novel Synthetic Routes and Mechanisms

Innovative synthetic methods and mechanisms for creating oxadiazole derivatives and related compounds have been a focal point of research, aiming to improve efficiency and applicability. The study by (Du et al., 2021) presents a novel approach to synthesizing 1,2,4-oxadiazole-3-carboxamide, a key structure in pharmaceutical chemistry, showcasing advancements in synthetic chemistry techniques.

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-3-4-10(9(2)7-8)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLQIIJPKYSNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

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